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Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating metabolic

pathways and quantifying metabolic fluxes.[1] Glycine, a key node in central carbon

metabolism, serves as a precursor for the synthesis of proteins, purines, and glutathione.[2]

The dual-labeled isotopologue, Glycine-2-13C,15N, offers a unique tool to simultaneously

trace the fate of both the carbon backbone and nitrogen of glycine. This allows for a detailed

investigation of one-carbon metabolism, serine biosynthesis, and their contributions to

downstream biosynthetic pathways crucial in various physiological and pathological states,

including cancer.[2][3]

The 2-carbon of glycine is of particular interest as it is transferred to tetrahydrofolate (THF) by

the mitochondrial glycine cleavage system (GCS), forming 5,10-methylenetetrahydrofolate

(5,10-CH2-THF). This one-carbon unit is a critical building block for the synthesis of nucleotides

(purines and thymidylate) and for the remethylation of homocysteine to methionine.[3] By

tracing the 13C label at the C2 position, researchers can dissect the contribution of glycine to

these essential pathways. The concurrent 15N label allows for the tracking of the glycine

nitrogen through transamination and other nitrogen-transfer reactions.
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These application notes provide a comprehensive guide to using Glycine-2-13C,15N for

studying central carbon metabolism in cell culture, including detailed experimental protocols,

data presentation guidelines, and visualizations of key metabolic pathways and workflows.

Key Metabolic Pathways Traced by Glycine-2-
13C,15N
Glycine-2-13C,15N serves as a tracer for several interconnected pathways central to cellular

metabolism. The labels from this molecule can be tracked into a variety of downstream

metabolites, providing insights into the activity of these pathways.

One-Carbon Metabolism via the Glycine Cleavage
System (GCS)
The primary fate of the 2-carbon of glycine is its entry into one-carbon metabolism through the

action of the mitochondrial GCS. This system decarboxylates glycine, transferring the C2

carbon to THF to form 5,10-CH2-THF. This one-carbon unit can then be used for:

Serine Synthesis: The 13C label can be incorporated into serine through the action of serine

hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of glycine and

5,10-CH2-THF to serine. The resulting serine will be labeled as Serine-2-13C,15N.

Thymidylate (dTMP) Synthesis: The one-carbon unit from glycine can be used for the

synthesis of dTMP from dUMP, a critical step in DNA synthesis. The resulting dTMP will be

labeled with 13C.

Purine Synthesis: The C2 and C8 positions of the purine ring are derived from one-carbon

units. Tracing 13C from Glycine-2-13C,15N into purines can quantify the contribution of

glycine to de novo purine synthesis.

Methionine Synthesis: The one-carbon unit can be used to remethylate homocysteine to

form methionine, which is a key methyl donor for various methylation reactions.
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Metabolic fate of Glycine-2-13C,15N in one-carbon metabolism.

Quantitative Data Presentation
Presenting quantitative data in a clear and structured format is crucial for the interpretation of

stable isotope tracing experiments. The following tables provide examples of how to summarize

isotopic enrichment data.

Table 1: Isotopic Enrichment in Key Metabolites Following [Glycine-2-13C,15N] Tracing in Cell

Culture (Hypothetical Data)
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Metabolite Isotopologue Fractional Enrichment (%)

Serine M+1 (13C) 15.2 ± 1.8

M+2 (13C, 15N) 25.6 ± 2.5

Glycine M+2 (13C, 15N) 98.5 ± 0.5

dTMP M+1 (13C) 8.9 ± 1.1

Adenosine Monophosphate

(AMP)
M+1 (13C) 5.4 ± 0.7

M+2 (2x13C) 2.1 ± 0.3

Guanosine Monophosphate

(GMP)
M+1 (13C) 6.1 ± 0.8

M+2 (2x13C) 2.5 ± 0.4

Methionine M+1 (13C) 3.7 ± 0.5

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is corrected for

natural abundance.

Table 2: In Vivo Glycine-to-CO2 Flux in Healthy Adults

Tracer Parameter Value (μmol·h⁻¹·kg⁻¹)

[1,2-13C]glycine Total 13CO2 production 2.46 ± 0.52

[1-13C]glycine 13CO2 production from C1 1.62 ± 0.23

Calculated 13CO2 production from C2 0.84 ± 0.65

Adapted from Lamers et al. (2009). Data represents the rate of CO2 generation from infused

glycine tracers.
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This section provides detailed protocols for a typical cell culture-based stable isotope tracing

experiment using Glycine-2-13C,15N.
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General workflow for a stable isotope tracing experiment.
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Protocol 1: Cell Culture Labeling with Glycine-2-13C,15N
Materials:

Cells of interest

Standard cell culture medium

Glycine-free cell culture medium

Dialyzed fetal bovine serum (dFBS)

Glycine-2-13C,15N (Cambridge Isotope Laboratories, Inc. or equivalent)

Sterile tissue culture plates/flasks

Phosphate-buffered saline (PBS), ice-cold

Procedure:

Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until

they reach the desired confluency (typically 70-80%).

Prepare Labeling Medium:

Prepare glycine-free medium supplemented with dFBS. The use of dFBS is recommended

to minimize the concentration of unlabeled small molecules from the serum.

Dissolve Glycine-2-13C,15N in the glycine-free medium to the desired final concentration

(e.g., the physiological concentration of glycine).

Sterile-filter the final labeling medium.

Labeling:

Aspirate the standard culture medium from the cells.

Wash the cells once with pre-warmed, sterile PBS to remove residual unlabeled glycine.
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Add the pre-warmed labeling medium to the cells.

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the

kinetics of label incorporation. A steady-state labeling is typically achieved after 24-48

hours for many cell lines.

Harvesting:

At each time point, rapidly aspirate the labeling medium.

Proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Extraction
Materials:

Ice-cold 80% methanol (v/v in water)

Ice-cold water

Cell scraper

Microcentrifuge tubes

Centrifuge capable of 4°C

Procedure:

Metabolism Quenching:

Place the culture plate on ice.

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL

for a 6-well plate).

Incubate on ice for 5-10 minutes to quench all enzymatic activity.

Cell Lysis and Collection:
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Scrape the cells from the plate in the methanol solution.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Extraction:

Vortex the cell lysate vigorously for 1 minute.

Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell

debris and proteins.

Supernatant Collection:

Carefully transfer the supernatant, which contains the metabolites, to a new clean

microcentrifuge tube.

Sample Storage:

Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis
Materials:

Dried metabolite extracts

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Triple quadrupole mass spectrometer

Procedure:

Sample Reconstitution:

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture

of acetonitrile and water).

LC-MS/MS Analysis:

Inject the reconstituted sample into an LC-MS/MS system.

Separate metabolites using a HILIC column with a gradient of Mobile Phase A and B.

Detect and quantify the different isotopologues of glycine, serine, and other downstream

metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass

spectrometer. The specific precursor-product ion transitions for each metabolite and its

labeled forms need to be optimized.

Table 3: Example MRM Transitions for Key Metabolites

Metabolite Isotopologue Precursor Ion (m/z) Product Ion (m/z)

Glycine Unlabeled 76.0 30.0

M+2 (13C, 15N) 78.0 31.0

Serine Unlabeled 106.0 60.0

M+1 (13C) 107.0 61.0

M+2 (13C, 15N) 108.0 61.0

Note: These are example transitions and should be optimized for the specific instrument and

experimental conditions.

Data Analysis and Interpretation
Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

Natural Abundance Correction: Correct the raw peak areas for the natural abundance of

stable isotopes (e.g., 13C, 15N, 17O, 18O).
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Calculate Fractional Enrichment: Determine the fractional enrichment of each isotopologue

as a percentage of the total pool of that metabolite.

Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be

used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic

reactions.

By following these protocols and data analysis steps, researchers can effectively utilize

Glycine-2-13C,15N to gain valuable insights into the dynamics of central carbon metabolism

and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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